molecular formula C27H19F3N4O2 B3019894 N-(2,6-difluorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921877-74-9

N-(2,6-difluorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Numéro de catalogue B3019894
Numéro CAS: 921877-74-9
Poids moléculaire: 488.47
Clé InChI: HFTCVQAYJDVTGM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of complex molecules related to the compound involves multi-step processes. For instance, the synthesis of a PET agent with structural similarities started from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, resulting in a compound after nine steps with a 1% overall yield . This indicates the complexity and low yield often encountered in the synthesis of such specialized molecules. Similarly, a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and characterized by various spectral methods, showcasing the diverse synthetic routes and characterization techniques used in this field .

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of multiple aromatic rings, heterocycles, and various substituents that influence their biological activity. For example, the presence of a trifluoromethyl group is a common feature that can affect the molecule's reactivity and interaction with biological targets . The structural analysis of these compounds is crucial as it can dictate their pharmacokinetic and pharmacodynamic properties.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically complex and require careful optimization. For example, the direct desmethylation of a reference standard to obtain a precursor for radiolabeling was achieved with a 70% yield, which is a significant step in the synthesis of PET agents . The chemical reactions are tailored to introduce specific functional groups that confer the desired biological activity, as seen in the synthesis of anticonvulsant agents where isosteric replacements of imidazole ring atoms were explored .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the lipophilicity, pKa, and electrostatic isopotential maps of the synthesized compounds are critical factors that can affect their anticonvulsant activity . Moreover, the identification of potent inhibitors for biological targets such as the glycine transporter 1 (GlyT1) involves the optimization of physicochemical properties to achieve a favorable pharmacokinetic profile and CNS activity .

Case Studies and Applications

The compounds synthesized in these studies have potential applications in various fields. For example, the PET agent synthesized in study could be used for imaging B-Raf(V600E) in cancers, providing a valuable tool for diagnosis and treatment monitoring. The antifungal activities of the synthesized pyrazole derivatives suggest their potential as agricultural fungicides. The anticonvulsant activity of pyrimidine analogs highlights their potential in treating seizures, while the GlyT1 inhibitors could be beneficial in neurological disorders where glycine modulation is therapeutic.

Propriétés

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19F3N4O2/c28-18-11-9-17(10-12-18)14-33-15-21(26(35)31-13-20-23(29)7-4-8-24(20)30)25-22(16-33)27(36)34(32-25)19-5-2-1-3-6-19/h1-12,15-16H,13-14H2,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTCVQAYJDVTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CN(C=C(C3=N2)C(=O)NCC4=C(C=CC=C4F)F)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.